molecular formula C6H6N4S2 B2533489 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 872108-04-8

1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2533489
CAS No.: 872108-04-8
M. Wt: 198.26
InChI Key: YCUWTEKMYZRDRR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol (CAS: 872108-04-8) is a sulfur-rich heterocyclic compound featuring a tetrazole core substituted with a thiophen-2-ylmethyl group and a thiol (-SH) moiety at the 5-position.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c11-6-7-8-9-10(6)4-5-2-1-3-12-5/h1-3H,4H2,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUWTEKMYZRDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=S)N=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and sodium azide.

    Formation of Intermediate: Thiophene-2-carbaldehyde reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.

    Thiol Addition: Finally, a thiol group is introduced to the tetrazole ring, resulting in the formation of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Thiol Group Reactivity in Substitution Reactions

The thiol moiety participates in nucleophilic substitution reactions, forming thioether derivatives. A microwave-assisted synthesis demonstrated substitution with (3-bromopropyl)benzene under optimized conditions :

Reaction Conditions Parameters
Solventi-Propanol
BaseNaOH (1.0 eq.)
Temperature165°C
Pressure12.2 bar
Microwave Power540 W
Reaction Time30–45 minutes
Yield (Compound 2)95% (45-minute reaction)

Product :
3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (C₁₆H₁₇N₅S₂).
Key Observations :

  • Gas chromatography confirmed 99.8% conversion of (3-bromopropyl)benzene after 45 minutes .

  • ¹H NMR (DMSO-d₆): δ 7.29–7.14 (m, 5H, Ar-H), 6.95–6.80 (m, 3H, thiophene-H), 4.55 (s, 2H, CH₂) .

Hydroamination Reactions with Alkenes

Iodine-catalyzed hydroamination of styrene derivatives proceeds chemoselectively, favoring amine formation over competing sulfenylation :

Reaction Parameters Conditions
CatalystI₂ (10 mol%)
SolventAcetonitrile
Temperature80°C
Time12–24 hours
Substrates TestedStyrene, 2-vinylnaphthalene
Representative Yield (3a)78%

Mechanistic Pathway :

  • Iodine acts as a Lewis acid, polarizing the alkene for nucleophilic attack by the tetrazole’s nitrogen .

  • Example product: 1-(Thiophen-2-ylmethyl)-1H-tetrazole-5-((1-phenylethyl)amino) .

Comparative Reactivity of Triazole vs. Tetrazole Analogs

Reactivity trends between structurally similar 1,2,4-triazole-3-thiol and tetrazole-5-thiol derivatives:

Property 1,2,4-Triazole-3-thiol 1H-Tetrazole-5-thiol
Thiol pKa~8.2~7.5
Preferred ReactionThiol-ene click Hydroamination
Iodine CompatibilityForms disulfidesStable under catalytic conditions

Synthetic Limitations and Challenges

  • Oxidative Sensitivity : The thiol group oxidizes to disulfides in the presence of air or strong oxidants .

  • Steric Hindrance : Bulky thiophen-2-ylmethyl substituents reduce yields in SN2 reactions (e.g., 28% for 3-(2-bromophenyl) derivatives) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol exhibits antimicrobial properties. It has been studied for its potential use against various bacterial strains and fungi. For instance, derivatives of thiophene and tetrazole rings have been shown to possess significant antibacterial activity against resistant strains of bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that tetrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines have shown promising results when treated with related compounds . The mechanism involves interference with DNA synthesis and cellular signaling pathways critical for cancer progression.

Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been suggested that the thiol group may play a role in modulating inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Material Science

Organic Semiconductors
In material science, 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol is being explored as a component in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The ability to tune the electronic characteristics through structural modifications enhances its utility in advanced materials .

Sensors
The compound has potential applications in sensor technology due to its ability to undergo redox reactions. This property can be harnessed to develop sensors for detecting various analytes in environmental monitoring or biomedical applications .

Industrial Chemistry

Synthesis of Heterocyclic Compounds
As a precursor in industrial chemistry, 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol is utilized in synthesizing other heterocyclic compounds. Its versatility allows it to serve as a building block for creating complex molecules with desired functionalities for pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Activity

A study published in Drug Design, Development and Therapy evaluated several tetrazole derivatives for their anticancer activity against HepG-2 and A-549 cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like cisplatin . The study highlighted the importance of further structural optimization to enhance efficacy.

Case Study 2: Antimicrobial Efficacy

In another research article focusing on the synthesis of thiophene-linked tetrazoles, compounds were tested against various microbial strains. The findings revealed that some derivatives displayed substantial antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics . This underscores the potential of these compounds as alternatives in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the tetrazole ring significantly influences the compound’s electronic profile, solubility, and stability. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Electronic Effect Solubility (Polar Solvents) Melting Point (°C)
1-(Thiophen-2-ylmethyl)-tetrazole-5-thiol Thiophen-2-ylmethyl Electron-rich (S-π conjugation) Moderate Data unavailable
1-(3,5-Dimethylphenyl)-tetrazole-5-thiol 3,5-Dimethylphenyl Electron-donating (CH₃) Low High (crystalline)
1-(4-Trifluoromethoxyphenyl)-tetrazole-5-thiol 4-Trifluoromethoxyphenyl Strongly electron-withdrawing (CF₃O) Low (lipophilic) 150–160 (estimated)
1-Benzyl-tetrazole-5-thiol Benzyl Moderately electron-withdrawing Moderate 110–120
1-(Oxan-4-yl)-tetrazole-5-thiol Tetrahydropyran (oxan-4-yl) Electron-neutral (O-heterocycle) High Data unavailable

Key Observations :

  • Trifluoromethoxyphenyl : Increases lipophilicity and metabolic stability due to fluorine atoms, making it suitable for CNS-targeting drugs .

Key Observations :

  • The thiophen-2-ylmethyl derivative requires specialized coupling agents for thiophene integration.
  • PEG-400 and bleaching earth clay (BEC) in improve reaction efficiency for halogenated analogs.
  • InCl₃ catalysis () is critical for regioselective substitutions in electron-deficient systems.

Key Observations :

  • Thiophene derivatives (e.g., 1-(thiophen-2-ylmethyl)) show promise in actoprotection and antimicrobial contexts, likely due to sulfur’s redox activity .
  • Fluorinated analogs exhibit improved pharmacokinetic profiles, with trifluoromethoxy groups enhancing target binding and metabolic resistance .

Spectroscopic and Analytical Data

Table 4: NMR and IR Spectral Comparisons
Compound Name IR (S-H stretch, cm⁻¹) ¹H NMR (Thiol Proton, ppm)
1-(Thiophen-2-ylmethyl)-tetrazole-5-thiol 2550–2600 3.8–4.2 (SCH₂)
1-Benzyl-tetrazole-5-thiol 2570–2620 4.1–4.5 (SCH₂)
1-(3,5-Dimethylphenyl)-tetrazole-5-thiol 2530–2580 2.3–2.6 (CH₃)

Key Observations :

  • Thiol (-SH) stretches in IR appear at lower frequencies for electron-rich substituents (e.g., thiophene) due to reduced acidity.
  • Benzyl and thiophen-2-ylmethyl groups show distinct SCH₂ proton shifts in ¹H NMR, aiding structural elucidation .

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol (TTMTT) is a heterocyclic compound notable for its unique combination of a thiophene ring and a tetrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. The structural characteristics of TTMTT suggest promising pharmacological applications, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

TTMTT is characterized by the molecular formula C7H7N4SC_7H_7N_4S. The compound features a thiophen-2-ylmethyl group attached to a tetrazole ring, along with a thiol functional group. This arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.

Compound Name Structure Characteristics Unique Features
1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiolThiophene and tetrazole moietiesPotential antimicrobial and anticancer properties
5-Mercapto-1H-tetrazoleSimple mercapto group on tetrazoleExhibits strong antioxidant properties
3-(Thiophen-2-ylmethyl)-4-amino-tetrazoleAmino group substitutionEnhanced biological activity against specific pathogens

Antimicrobial Activity

Research indicates that TTMTT exhibits significant antimicrobial properties. A study evaluated the antibacterial effects of various tetrazole derivatives, including TTMTT, against standard bacterial strains. The minimal inhibitory concentrations (MICs) were determined using the disc diffusion method and broth microdilution techniques. Results showed that TTMTT had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Key Findings:
    • TTMTT demonstrated potent antibacterial activity with MIC values ranging from 0.25 to 4 µg/mL against various pathogens.
    • Comparative studies revealed that TTMTT was more effective than traditional antibiotics like Ciprofloxacin in some cases .

Anticancer Activity

The anticancer potential of TTMTT has been explored through in vitro assays. A specific study focused on the compound's efficacy against epidermoid carcinoma cells. Molecular docking studies suggested that TTMTT binds effectively to active sites on cancer-related proteins.

  • Case Study:
    • In vitro tests indicated that TTMTT significantly inhibited the proliferation of cancer cells at low concentrations. The results suggest it could serve as a lead compound for developing new anticancer agents .

Antioxidant Activity

TTMTT also exhibits strong antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that the compound scavenges free radicals effectively.

  • Research Insights:
    • The antioxidant activity was noted even at low doses, indicating its potential use in formulations aimed at reducing oxidative stress .

The biological activities of TTMTT can be attributed to its structural features:

  • Tetrazole Moiety: Known for its ability to participate in hydrogen bonding and electron-deficient characteristics, enhancing binding affinity with biological targets.
  • Thiol Group: Contributes to the compound's reactivity and enables it to form complexes with metals, potentially enhancing its biological efficacy.

Q & A

Advanced Research Question

  • Antimicrobial assays : Determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution methods. For example, bismuth-thiolate complexes derived from similar tetrazole-thiols showed MICs as low as 0.34 μM .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., COS-7) to assess selectivity indices .
  • Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial thioredoxin reductase) using software like AutoDock Vina .

What strategies optimize reaction conditions for high-yield synthesis of this compound?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst screening : Base catalysts (e.g., KOH) improve cyclization efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress .

How can the coordination chemistry of this compound with metal ions be explored?

Advanced Research Question

  • Synthesize bismuth(III/V) complexes : React the thiol with BiPh₃ or PhBiCl₂ to form [BiPh(SR)₂] species, characterized by X-ray crystallography and antimicrobial assays .
  • Spectroscopic titration : Monitor UV-Vis or fluorescence changes upon metal addition to determine binding constants.
  • Electrochemical analysis : Cyclic voltammetry reveals redox behavior of metal-thiolate complexes .

How do molecular docking studies inform the structure-activity relationship (SAR) of this compound?

Advanced Research Question
Docking studies predict interactions with biological targets:

  • Target selection : Focus on enzymes with cysteine-rich active sites (e.g., cyclooxygenase-2, bacterial proteases) .
  • Pose analysis : Identify key binding motifs (e.g., thiophene π-stacking, tetrazole hydrogen bonding) .
  • Free energy calculations : Use MM/GBSA to rank ligand efficacy and guide synthetic modifications .

Notes

  • Data Tables (Example):
Property Method Observed Value Reference
IR ν(S-H)FTIR2550 cm⁻¹
¹H-NMR (δ, ppm)400 MHz, DMSO-d62.01 (s, NH₂)
MIC (S. aureus)Broth dilution1.33 μM
HOMO-LUMO gap (DFT)B3LYP/6-31G(d)4.2 eV

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